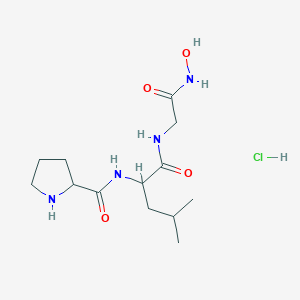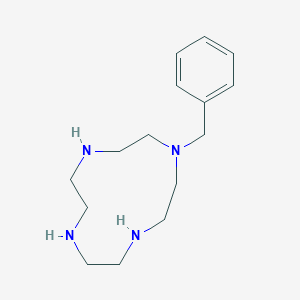
Hydrochlorure de Pro-Leu-Gly hydroxamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pro-Leu-Gly hydroxamate hydrochloride is a compound with the empirical formula C₁₃H₂₄N₄O₄·HCl and a molecular weight of 336.82 g/mol . It is known for its role as an affinity ligand for the purification of human collagenases . This compound is utilized in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
Pro-Leu-Gly hydroxamate hydrochloride is widely used in scientific research, including:
Chemistry: As an affinity ligand for the purification of human collagenases.
Biology: In studies involving matrix metalloproteinases (MMPs) and their inhibitors.
Medicine: Potential therapeutic applications in diseases involving collagen degradation.
Industry: Used in the production of high-purity collagenase enzymes for various applications.
Mécanisme D'action
Target of Action
Pro-Leu-Gly hydroxamate hydrochloride is an affinity ligand for the purification of human collagenases . Collagenases are enzymes that break the peptide bonds in collagen, a protein that forms the framework of the body’s tissues. By targeting collagenases, this compound can influence the remodeling of these tissues.
Analyse Biochimique
Biochemical Properties
Pro-Leu-Gly hydroxamate hydrochloride plays a crucial role in biochemical reactions. It serves as an affinity ligand for the purification of human collagenases . This interaction involves enzymes such as matrix metalloproteinase-1 (MMP1), which is involved in the breakdown of extracellular matrix in normal physiological processes .
Cellular Effects
The effects of Pro-Leu-Gly hydroxamate hydrochloride on cells are primarily related to its interaction with collagenases. By binding to these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Pro-Leu-Gly hydroxamate hydrochloride exerts its effects through binding interactions with biomolecules, specifically collagenases. This binding can lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a stable form and is typically stored at -20°C .
Metabolic Pathways
Pro-Leu-Gly hydroxamate hydrochloride is involved in metabolic pathways related to the degradation of collagen, a key structural protein in the body. It interacts with enzymes such as MMP1 in these pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of coupling agents such as carbodiimides and protecting groups to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of Pro-Leu-Gly hydroxamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Pro-Leu-Gly hydroxamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxamate group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxamate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxamic acids, while reduction can produce amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pro-Leu-Gly hydroxamate: Without the hydrochloride component.
Ala-Phe hydroxamate: Another hydroxamate compound with different amino acid residues.
Gly-Phe hydroxamate: Similar structure but with Glycine and Phenylalanine residues.
Uniqueness
Pro-Leu-Gly hydroxamate hydrochloride is unique due to its specific sequence of amino acids and the presence of the hydrochloride component, which enhances its solubility and stability . This makes it particularly effective as an affinity ligand for collagenase purification compared to other hydroxamate compounds.
Propriétés
Numéro CAS |
120928-08-7 |
|---|---|
Formule moléculaire |
C13H25ClN4O4 |
Poids moléculaire |
336.81 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H24N4O4.ClH/c1-8(2)6-10(12(19)15-7-11(18)17-21)16-13(20)9-4-3-5-14-9;/h8-10,14,21H,3-7H2,1-2H3,(H,15,19)(H,16,20)(H,17,18);1H/t9-,10-;/m0./s1 |
Clé InChI |
QOWQGKSAGDXATM-IYPAPVHQSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1.Cl |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)NO)NC(=O)[C@@H]1CCCN1.Cl |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1.Cl |
Pictogrammes |
Irritant |
Séquence |
PLG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde](/img/structure/B39923.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)






